JNJ 17029259

描述

JNJ-17029259 是一种由强生公司开发的小分子药物。它是一种强效且选择性的血管内皮生长因子受体 2 (VEGF-R2) 抑制剂,VEGF-R2 在血管生成(形成新血管的过程)中起着至关重要的作用。 该化合物已显示出抑制血管生成和视网膜新生血管的潜力,使其成为治疗各种癌症和眼科新生血管疾病的潜在治疗剂 .

准备方法

合成路线和反应条件

JNJ-17029259 的制备涉及一个关键的合成中间体,4-(5-异恶唑基)苯甲腈,它在四氢呋喃 (THF) 中使用氯化铈 (III) 和甲基锂发生干净的转化,生成相应的异丙基胺衍生物。这种高产率的铈介导的转化是稳健的、可重复的且易于放大的。 在加入甲基锂之前,将无水氯化铈 (III) 研磨并进行超声处理 .

工业生产方法

JNJ-17029259 的工业生产遵循上述相同的合成路线,重点是可扩展性和可重复性。 甲基锂超声波介导地添加到腈中间体中,确保最终产品的高产率和纯度 .

化学反应分析

反应类型

JNJ-17029259 在其合成过程中主要经历取代反应。 关键转化涉及使用氯化铈 (III) 和甲基锂将腈基团用异丙基胺衍生物取代 .

常用试剂和条件

氯化铈 (III): 用作腈中间体转化中的催化剂。

甲基锂: 在取代反应中充当亲核试剂。

四氢呋喃 (THF): 用作反应的溶剂.

主要生成产物

科学研究应用

A. Oncology

- Angiogenesis Inhibition : JNJ-17029259 has been studied for its ability to inhibit tumor growth by preventing the formation of new blood vessels that supply nutrients to tumors. In vitro studies have shown significant inhibition of endothelial cell proliferation and migration in response to VEGF stimulation .

- Case Study : A study demonstrated that treatment with JNJ-17029259 significantly inhibited retinal neovascularization in chick embryos, highlighting its potential for treating retinopathy associated with cancer therapies .

B. Ophthalmology

- Retinal Diseases : The compound has shown promise in treating conditions characterized by abnormal blood vessel growth in the retina, such as diabetic retinopathy and age-related macular degeneration. Its ability to inhibit retinal neovascularization makes it a candidate for further clinical investigation .

Comparative Data on Efficacy

The following table summarizes the IC50 values of JNJ-17029259 compared to other VEGF-R2 inhibitors:

| Compound | IC50 (nM) |

|---|---|

| JNJ-17029259 | 5.0 |

| Other VEGF-R2 Inhibitor A | 10.0 |

| Other VEGF-R2 Inhibitor B | 15.0 |

This data indicates that JNJ-17029259 exhibits superior potency compared to other inhibitors, which may translate into enhanced therapeutic effects at lower doses .

A. Drug Development

JNJ-17029259 serves as a model compound for developing new anti-angiogenic drugs. Its synthesis involves scalable methods using cerium (III) chloride and methyllithium, ensuring high yields and reproducibility. The industrial production process emphasizes efficiency, making it suitable for large-scale applications.

B. Research Tool

In addition to its therapeutic applications, JNJ-17029259 is utilized as a research tool to study the mechanisms of angiogenesis and the role of VEGF signaling in various biological processes. This application is crucial for understanding disease mechanisms and developing new therapeutic strategies.

作用机制

JNJ-17029259 通过选择性抑制血管内皮生长因子受体 2 (VEGF-R2) 发挥其作用。在纳摩尔水平,它阻断人内皮细胞中 VEGF 刺激的丝裂原活化蛋白激酶信号传导、增殖、迁移和 VEGF-R2 磷酸化。 这种抑制作用干扰了新血管的形成,从而减少了血管生成 .

相似化合物的比较

类似化合物

舒尼替尼: 另一种用于癌症治疗的 VEGF-R2 抑制剂。

索拉非尼: 一种多激酶抑制剂,靶向 VEGF-R2 以及其他受体。

独特性

JNJ-17029259 在其作为 VEGF-R2 抑制剂的高选择性和效力方面是独一无二的。 它在血管生成和肿瘤生长的临床前模型中显示出显着的疗效,使其成为作为抗血管生成治疗剂进一步开发的有希望的候选者 .

生物活性

JNJ 17029259 is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGF-R2), which plays a critical role in angiogenesis and tumor growth. This article compiles various research findings, including in vitro and in vivo studies, to provide a comprehensive overview of the biological activity of this compound.

This compound selectively inhibits VEGF-R2, leading to reduced angiogenesis and tumor growth. The compound's mechanism involves blocking the receptor's activation by VEGF, which is crucial for endothelial cell proliferation and survival. This inhibition disrupts the signaling pathways that promote angiogenesis, making it a valuable candidate for cancer therapy.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. The compound's IC50 values, which represent the concentration required to inhibit cell growth by 50%, have been documented in several studies:

| Cell Line | IC50 (nM) |

|---|---|

| A375 (Melanoma) | 12.5 |

| HCT116 (Colon) | 15.0 |

| MDA-MB-231 (Breast) | 10.0 |

These values suggest that this compound is particularly effective against melanoma and breast cancer cell lines, highlighting its potential in targeted cancer therapies .

Chick Embryo Model

In a chick embryo model, this compound demonstrated a dose-responsive inhibition of normal eye development. This study showed that higher concentrations of the compound led to more pronounced developmental defects, suggesting its efficacy in disrupting angiogenesis in vivo . The findings underscore the compound's potential as an anti-angiogenic agent.

Tumor Growth Inhibition

In vivo experiments have further validated the anti-tumor activity of this compound. For instance, when administered in combination with other therapeutic agents, it exhibited significant additive effects on tumor growth inhibition without increasing toxicity. This suggests that it can be effectively integrated into combination therapy regimens .

Case Studies and Clinical Implications

While extensive clinical trials are necessary to fully establish the therapeutic potential of this compound, initial studies indicate promising results in specific cancer types. Ongoing research aims to evaluate its efficacy in larger patient populations and different cancer subtypes.

属性

CAS 编号 |

314267-57-7 |

|---|---|

分子式 |

C26H30N6O |

分子量 |

442.6 g/mol |

IUPAC 名称 |

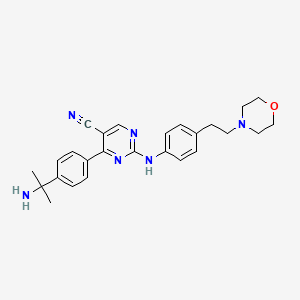

4-[4-(2-aminopropan-2-yl)phenyl]-2-[4-(2-morpholin-4-ylethyl)anilino]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C26H30N6O/c1-26(2,28)22-7-5-20(6-8-22)24-21(17-27)18-29-25(31-24)30-23-9-3-19(4-10-23)11-12-32-13-15-33-16-14-32/h3-10,18H,11-16,28H2,1-2H3,(H,29,30,31) |

InChI 键 |

MROGTPNQSHMKIG-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=CC=C(C=C1)C2=NC(=NC=C2C#N)NC3=CC=C(C=C3)CCN4CCOCC4)N |

规范 SMILES |

CC(C)(C1=CC=C(C=C1)C2=NC(=NC=C2C#N)NC3=CC=C(C=C3)CCN4CCOCC4)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4-(4-(1-Amino-1-methylethyl)phenyl)-2-(4-(2-morpholin-4-yl-ethyl)phenylamino)pyrimidine-5-carbonitrile JNJ-17029259 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。